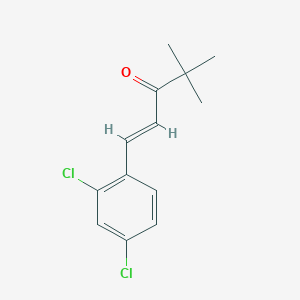
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one is an organic compound with the molecular formula C12H12Cl2O. This compound is characterized by the presence of a dichlorophenyl group attached to a pentenone structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one typically involves the reaction of 2,4-dichlorobenzaldehyde with isobutyl methyl ketone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)ethanone: Similar structure but lacks the pentenone moiety.
2,4-Dichlorophenoxyacetic acid: Contains the dichlorophenyl group but has different functional groups and applications.
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Contains an imidazole ring, leading to different chemical properties and uses.
Uniqueness
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its combination of a dichlorophenyl group with a pentenone moiety makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
58344-25-5 |
|---|---|
Molecular Formula |
C13H14Cl2O |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-one |
InChI |
InChI=1S/C13H14Cl2O/c1-13(2,3)12(16)7-5-9-4-6-10(14)8-11(9)15/h4-8H,1-3H3/b7-5+ |
InChI Key |
PYXLGFRIFJEGRL-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















